Methyl 4-oxo-3-(4-oxo-4-(propylamino)butyl)-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate
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Overview
Description
Methyl 4-oxo-3-(4-oxo-4-(propylamino)butyl)-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate is a useful research compound. Its molecular formula is C17H21N3O4S and its molecular weight is 363.43. The purity is usually 95%.
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Scientific Research Applications
Synthetic Methodologies and Characterization
- A novel synthetic approach for related compounds, such as methyl 4-hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate, involves condensation reactions that have been characterized by elemental analysis, NMR, LC/MS, and X-ray diffraction. This method emphasizes the importance of intramolecular hydrogen bonding in stabilizing the compound's structure (Kovalenko et al., 2019).
- Research on tetrahydroquinolin-4-ones showcases the Dieckmann cyclisation technique as a pathway to generate structurally complex heterocycles, highlighting the versatility of such frameworks in synthetic organic chemistry (Proctor et al., 1972).
Potential Applications
- The synthesis of methyl 2-substituted 7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-4-carboxylates demonstrates the capacity of these compounds for structural diversification, which is crucial for developing new pharmaceutical agents (Rudenko et al., 2013).
- Palladium-catalyzed oxidative cyclization-alkoxycarbonylation of gamma-oxoalkynes to produce heterocyclic derivatives reveals potential for creating compounds with various biological activities. This method underscores the role of catalysis in expanding the utility of heterocyclic compounds (Bacchi et al., 2005).
Molecular Docking and Biological Activity
- Methylation studies on methyl 4-hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate have shown potential inhibitors for Hepatitis B Virus replication, indicating the therapeutic relevance of such compounds. The research includes molecular docking to predict the interaction with biological targets (Kovalenko et al., 2020).
- Synthesis of substituted 4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazolines and 4-oxo-3,4-dihydroquinazoline-2-thioles has been developed for combinatorial libraries, highlighting the adaptability of these compounds for drug discovery applications (Ivachtchenko et al., 2003).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
methyl 4-oxo-3-[4-oxo-4-(propylamino)butyl]-2-sulfanylidene-1H-quinazoline-7-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O4S/c1-3-8-18-14(21)5-4-9-20-15(22)12-7-6-11(16(23)24-2)10-13(12)19-17(20)25/h6-7,10H,3-5,8-9H2,1-2H3,(H,18,21)(H,19,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIVRCYHAYOLONI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)CCCN1C(=O)C2=C(C=C(C=C2)C(=O)OC)NC1=S |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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